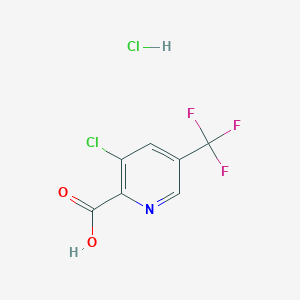
3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride is a chemical compound with the molecular formula C7H3ClF3NO2·HCl It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the third position and a trifluoromethyl group at the fifth position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride typically involves the chlorination and trifluoromethylation of picolinic acid derivatives. One common method includes the reaction of 3-chloropyridine-2-carboxylic acid with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent, such as dichloromethane or acetonitrile, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis. The final product is typically purified through recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of 3-amino-5-(trifluoromethyl)picolinic acid derivatives.
Oxidation: Formation of 3-chloro-5-(trifluoromethyl)picolinic acid N-oxide.
Reduction: Formation of 3-chloro-5-(trifluoromethyl)picolinic alcohol.
Aplicaciones Científicas De Investigación
3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-6-hydroxypicolinic acid
- 3-Chloro-5-fluoropicolinic acid
- 3-Chloro-5-methoxypicolinic acid
- 3,5-Dichloropyridine-2-carboxylic acid
- 3-Chloro-5-nitropicolinic acid
Uniqueness
3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H4Cl2F3NO2 |
|---|---|
Peso molecular |
262.01 g/mol |
Nombre IUPAC |
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H3ClF3NO2.ClH/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14;/h1-2H,(H,13,14);1H |
Clave InChI |
GVKMKMGINQGWGX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)C(=O)O)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)
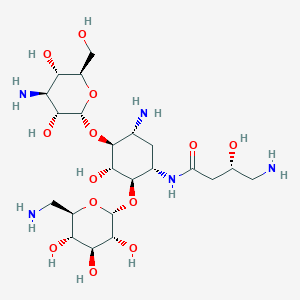
![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12971886.png)
![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)

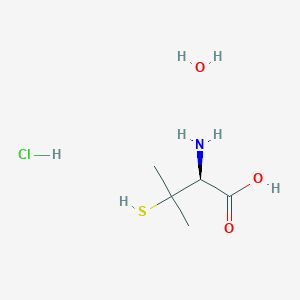
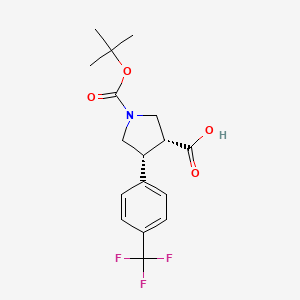
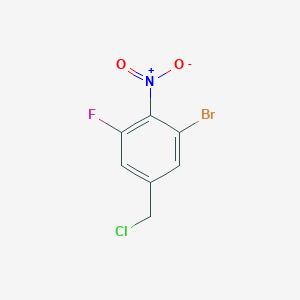
![8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12971920.png)
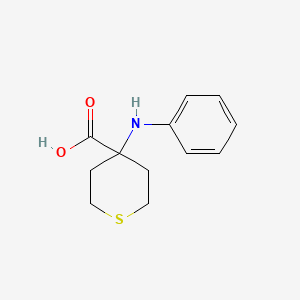
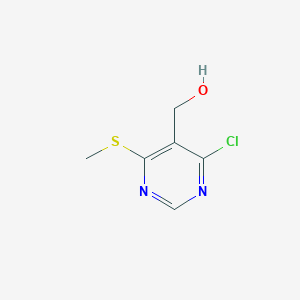
![2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B12971935.png)
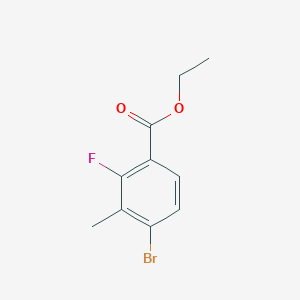
![(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12971940.png)
